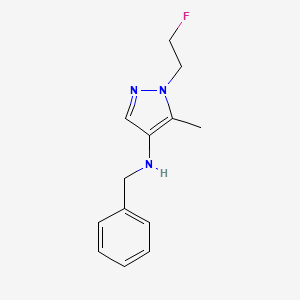

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Description

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a 2-fluoroethyl group at position 1, a methyl group at position 5, and a benzyl-substituted amine at position 4. Its molecular formula is C₁₃H₁₆FN₃ (inferred from the core structure in with added benzyl group) . The compound combines the pyrazole scaffold—a heterocyclic aromatic ring known for its metabolic stability and hydrogen-bonding capacity—with fluorine and benzyl moieties, which are common in pharmaceuticals to modulate lipophilicity and target binding .

The 2-fluoroethyl group enhances electronegativity and may influence conformational rigidity, while the benzyl substituent introduces aromatic interactions. Such structural features are critical in drug design for optimizing pharmacokinetics (e.g., blood-brain barrier penetration) and receptor affinity .

Properties

Molecular Formula |

C13H16FN3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

N-benzyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine |

InChI |

InChI=1S/C13H16FN3/c1-11-13(10-16-17(11)8-7-14)15-9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3 |

InChI Key |

OQYGIQWNCFHSSG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCF)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves the reaction of a benzyl halide with a pyrazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is investigated for its potential therapeutic effects, including:

- Anticancer Properties : Studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, related pyrazole derivatives have shown submicromolar activity against pancreatic cancer cells, reducing mTORC1 activity and enhancing autophagy levels.

The compound demonstrates significant biological activities:

- Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and inflammatory conditions .

Material Science

This compound serves as a building block in the synthesis of more complex materials and pharmaceuticals. Its unique structure allows it to be utilized in developing new materials with tailored properties.

Antiproliferative Activity Study

A study focusing on related pyrazole derivatives demonstrated significant antiproliferative activity against pancreatic cancer cells. The compounds reduced mTORC1 activity and increased autophagy levels, indicating their potential as effective anticancer agents.

Fluorine Substituent Effects

Research indicates that the incorporation of fluorine enhances the lipophilicity and biological activity of pyrazole derivatives. This suggests that this compound may exhibit improved pharmacokinetic properties compared to non-fluorinated analogs .

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Impact of Fluorine: The 2-fluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like the ethyl derivative (e.g., 1-ethyl-5-methyl-1H-pyrazol-4-amine) . Fluorine’s inductive effects may also reduce oxidative degradation in vivo.

Role of Benzyl vs.

Electron-Withdrawing Effects :

- Substituents like trifluoromethyl (e.g., in ’s compound) exhibit stronger electron-withdrawing effects than benzyl, which could alter electronic distribution and binding kinetics in receptor-ligand interactions .

Physicochemical Properties :

- The target compound’s benzyl group increases molecular weight (~247 g/mol) and logP (estimated >2.5), suggesting higher lipophilicity than smaller analogs. This property is advantageous for membrane permeability but may reduce aqueous solubility .

Research Implications

- Drug Design : The benzyl and 2-fluoroethyl combination balances lipophilicity and metabolic resistance, making the compound a candidate for CNS-targeted therapies.

- SAR Studies : Substituting the benzyl group with trifluoromethyl or indolemethyl (as in and ) could further optimize target selectivity .

Biological Activity

N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C13H16FN3

- Molecular Weight : 233.28 g/mol

- IUPAC Name : N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

- Canonical SMILES : CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine substituent enhances lipophilicity and binding affinity, which may improve pharmacokinetic properties compared to non-fluorinated analogs. The compound has shown potential in modulating pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. In one study, related pyrazole derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cells by inhibiting mTORC1 activity and promoting autophagy .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in tumor progression. For instance, it has been shown to interact with phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways associated with cancer growth .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activities. Its structural modifications enhance its ability to inhibit inflammatory mediators, thereby suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of similar pyrazole derivatives:

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound involves multiple steps starting from commercially available precursors. Key synthetic routes include:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine derivatives with β-keto esters.

- Fluorination : Utilizes reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

- N-benzylation : Final step involves the reaction with benzyl halides under basic conditions.

The structure–activity relationship studies indicate that modifications at the 2-position (fluoroethyl group) significantly enhance biological activity compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, and what intermediates are critical for yield optimization?

- The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters, followed by fluorinated alkylation. Key intermediates include 5-methyl-1H-pyrazole-4-carboxylic acid derivatives and benzyl-protected amines. Phosphorus oxychloride (POCl₃) is often used for cyclization, but solvent choice (e.g., DMF vs. THF) significantly impacts reaction efficiency .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s purity and structural conformation?

- 1H/13C NMR resolves the benzyl and fluoroethyl substituents (δ 4.2–4.6 ppm for CH₂F; δ 7.2–7.4 ppm for benzyl aromatic protons). IR spectroscopy confirms the NH stretch (~3350 cm⁻¹) and C-F bond (~1100 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z ~275) .

Q. How should researchers handle stability issues related to the 2-fluoroethyl group during storage?

- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolytic degradation of the fluoroethyl moiety. Avoid prolonged exposure to light, as UV irradiation can cleave the C-F bond .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Discrepancies may arise from metabolic instability of the fluoroethyl group. Use isotopic labeling (18F/19F) to track metabolic pathways or modify the benzyl group with electron-withdrawing substituents (e.g., -NO₂) to enhance stability. Cross-validate assays using hepatic microsome models to identify degradation products .

Q. How can computational modeling predict the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?

- Perform docking studies (AutoDock Vina, Schrödinger) using the pyrazole core as a hinge region. The 2-fluoroethyl group’s electronegativity may enhance hydrophobic interactions with receptor pockets. Validate predictions with mutagenesis assays (e.g., Ala-scanning of binding sites) .

Q. What crystallographic techniques are optimal for resolving conformational isomerism in the pyrazole ring?

- Use SHELXL for small-molecule refinement and ORTEP-3 for visualizing thermal ellipsoids. High-resolution X-ray data (≤1.0 Å) can distinguish between syn and anti orientations of the benzyl and fluoroethyl groups .

Q. How do competing reaction pathways during synthesis affect byproduct formation?

- The fluoroethyl group’s steric bulk increases the risk of N-alkylation vs. O-alkylation side reactions. Monitor via HPLC-MS with a C18 column (ACN/H2O gradient). Optimize using bulky bases (e.g., DBU) to favor N-alkylation .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.